(Z)-3-methylpent-2-enoic acid
CAS No.: 3675-21-6
Cat. No.: VC2023256
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3675-21-6 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (Z)-3-methylpent-2-enoic acid |
| Standard InChI | InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
| Standard InChI Key | RSFQOQOSOMBPEJ-PLNGDYQASA-N |
| Isomeric SMILES | CC/C(=C\C(=O)O)/C |
| SMILES | CCC(=CC(=O)O)C |
| Canonical SMILES | CCC(=CC(=O)O)C |
Introduction
(Z)-3-Methylpent-2-enoic acid is a methyl-branched fatty acid with a specific stereochemistry at the double bond, denoted by the "Z" configuration. This compound is also known as 3-methyl-2Z-pentenoic acid and has a molecular formula of C₆H₁₀O₂ with a molecular weight of approximately 114.14 g/mol . It is classified under the broader category of methyl-branched fatty acids, which typically have saturated chains but can also include unsaturated variants like this compound.
Synonyms and CAS Numbers
(Z)-3-Methylpent-2-enoic acid is also known by other names, including 3-methyl-2Z-pentenoic acid and 3-methylpent-2-enoic acid. It has a CAS number of 3675-21-6 . Another related compound with a different stereochemistry, 3-methylpent-2-enoic acid, has a CAS number of 19866-50-3 .
Chemical Synthesis
The synthesis of (Z)-3-methylpent-2-enoic acid typically involves the formation of the double bond with the correct stereochemistry, often achieved through controlled reactions like Wittig or Grignard reactions followed by selective hydrogenation or other methods to ensure the Z configuration.
Potential Applications
Methyl-branched fatty acids, including (Z)-3-methylpent-2-enoic acid, may have applications in the production of specialty chemicals, such as lubricants, cosmetics, and pharmaceutical intermediates, due to their unique properties.
Table 2: Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight |
|---|---|---|
| (Z)-3-Methylpent-2-enoic acid | 3675-21-6 | 114.14 g/mol |
| 3-Methylpent-2-enoic acid | 19866-50-3 | 114.14 g/mol |
| (3E)-2-Propylpent-3-enoic acid | Not Available | 142.20 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume